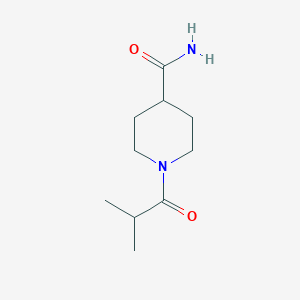

1-Isobutyryl-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isobutyryl-4-piperidinamine hydrochloride is a compound with the empirical formula C9H19ClN2O and a molecular weight of 206.71 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 1-Isobutyryl-4-piperidinamine hydrochloride is represented by the SMILES string O=C(C©C)N1CCC(N)CC1 . The InChI key is GEDFPJVWJXSTGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Isobutyryl-4-piperidinamine hydrochloride is a solid substance . Its empirical formula is C9H19ClN2O and it has a molecular weight of 206.71 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Isobutyryl-4-piperidinecarboxamide (P4C) exhibits promising antimicrobial properties. Researchers have identified it as a hit against Mycobacterium abscessus, an opportunistic pathogen that causes lung disease. P4Cs demonstrate bactericidal and antibiofilm activity, making them attractive candidates for combating multidrug-resistant mycobacterial infections .

DNA Gyrase Inhibition

P4Cs target DNA gyrase, a crucial enzyme involved in DNA replication and repair. Biochemical studies reveal that P4Cs inhibit wild-type DNA gyrase but not the P4C-resistant mutant. These compounds cause DNA gyrase-mediated DNA damage, similar to fluoroquinolones. Importantly, they show limited cross-resistance to existing antibiotics, such as moxifloxacin, and no cross-resistance to novel DNA gyrase inhibitors like SPR719 .

Mycobacterium abscessus Treatment

Given the intrinsic multidrug resistance of M. abscessus, P4Cs offer a novel avenue for treating this challenging pathogen. Their activity against all three subspecies of the M. abscessus complex makes them particularly valuable in combating this hard-to-cure infection .

Chemical Synthesis and Derivatives

Researchers have explored various synthetic routes to prepare piperidine-4-carboxamides. For instance, a mixture of N-(6-methoxy-1,5-naphthyridin-4-yl)-4-piperidinecarboxamide can be synthesized using specific reagents and conditions . Further derivatization studies may yield analogs with enhanced properties.

Thermochemical Properties

Studies have investigated the thermochemical behavior of 1-, 3-, and 4-piperidinecarboxamide derivatives. The mass ratios of carbon dioxide recovered after combustion experiments were determined for each compound. For 4-piperidinecarboxamide, the recovery was nearly 100%, indicating its stability under combustion conditions .

Hydrochloride Salt Form

1-Isobutyryl-4-piperidinamine hydrochloride is a derivative of piperidine-4-carboxamide. It has been characterized and studied for its properties. Researchers have explored its potential applications in various contexts .

Direcciones Futuras

Piperidine derivatives, including 1-Isobutyryl-4-piperidinecarboxamide, are of great interest in the pharmaceutical industry due to their wide range of biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, piperidine-4-carboxamides have been identified as a novel class of mycobacterial DNA gyrase inhibitors with attractive antimicrobial activities , suggesting potential future directions in antimicrobial drug development.

Mecanismo De Acción

Target of Action

The primary target of 1-Isobutyryl-4-piperidinecarboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in DNA replication and transcription .

Mode of Action

1-Isobutyryl-4-piperidinecarboxamide interacts with the DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling and uncoiling of DNA, which is a critical process for DNA replication and transcription. As a result, the DNA processes are halted, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways. The disruption of these pathways prevents the bacteria from multiplying and functioning normally, leading to their death . The exact downstream effects of these disruptions are still under investigation.

Result of Action

The result of the action of 1-Isobutyryl-4-piperidinecarboxamide is the death of the Mycobacterium abscessus bacteria . By inhibiting the DNA gyrase, the compound prevents the bacteria from carrying out essential life processes, such as DNA replication and transcription, leading to their death .

Propiedades

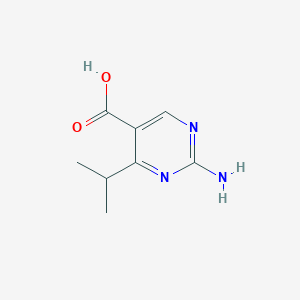

IUPAC Name |

1-(2-methylpropanoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)10(14)12-5-3-8(4-6-12)9(11)13/h7-8H,3-6H2,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHPBFRCXUVVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2871065.png)

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2871070.png)

![4,5-dimethyl-2-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-3-carbonitrile](/img/structure/B2871072.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2871086.png)